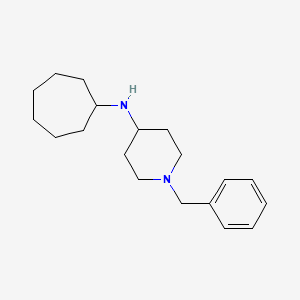
1-benzyl-N-cycloheptyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-cycloheptyl-4-piperidinamine, also known as BTCP, is a synthetic compound with psychoactive properties. It belongs to the class of phenylpiperidine derivatives and has been extensively studied for its potential use in the treatment of various medical conditions. BTCP has been found to have a high affinity for dopamine receptors, which makes it a promising candidate for the development of drugs targeting dopamine-related disorders.
作用機序
1-benzyl-N-cycloheptyl-4-piperidinamine acts as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine release, which can have various effects on the body depending on the specific receptor subtype activated. This compound has been found to have a high affinity for the D1 and D2 dopamine receptor subtypes, which are involved in various physiological processes such as movement, cognition, and reward.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects on the body. It has been shown to increase dopamine release in the brain, which can lead to an increase in locomotor activity, stereotypy, and reward-seeking behavior. This compound has also been found to have analgesic properties and has been shown to reduce pain sensitivity in animal models. Additionally, this compound has been found to have anticonvulsant properties and has been studied for its potential use in the treatment of epilepsy.
実験室実験の利点と制限
1-benzyl-N-cycloheptyl-4-piperidinamine has several advantages and limitations for lab experiments. Its high affinity for dopamine receptors makes it a useful tool for studying dopamine-related processes in the brain. However, its psychoactive properties and potential for abuse make it difficult to work with in certain settings. Additionally, its effects on the body can be highly dependent on the specific dopamine receptor subtype activated, which can complicate experimental design.
将来の方向性
There are several future directions for research on 1-benzyl-N-cycloheptyl-4-piperidinamine. One area of interest is the development of drugs targeting dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. This compound's high affinity for dopamine receptors makes it a promising candidate for the development of such drugs. Another area of interest is the study of this compound's analgesic properties and its potential use in pain management. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on the body and to determine its potential for use in other medical conditions.
合成法
The synthesis of 1-benzyl-N-cycloheptyl-4-piperidinamine involves the reaction of 4-cyano-1-benzylpiperidine with cycloheptanone in the presence of sodium ethoxide. This reaction yields this compound as the final product. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
科学的研究の応用
1-benzyl-N-cycloheptyl-4-piperidinamine has been extensively studied for its potential use in the treatment of various medical conditions. It has been found to have a high affinity for dopamine receptors, which makes it a promising candidate for the development of drugs targeting dopamine-related disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been found to have analgesic properties and has been studied for its potential use in pain management.
特性
IUPAC Name |
1-benzyl-N-cycloheptylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-2-7-11-18(10-6-1)20-19-12-14-21(15-13-19)16-17-8-4-3-5-9-17/h3-5,8-9,18-20H,1-2,6-7,10-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXKCZITTCDJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

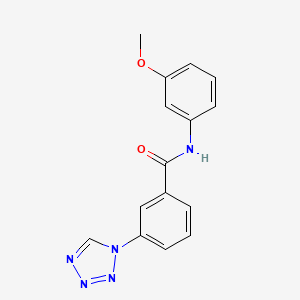
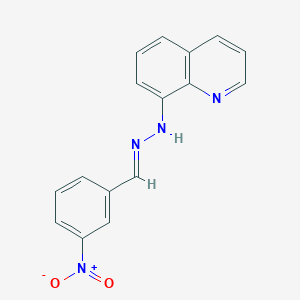
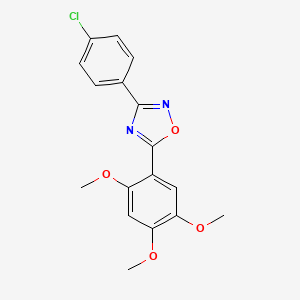
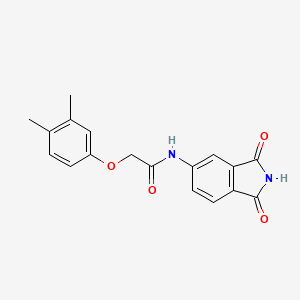
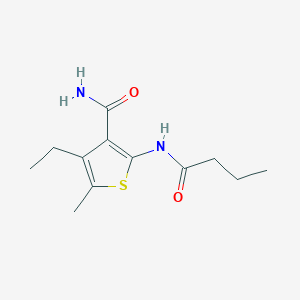
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
![3-chloro-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5864840.png)

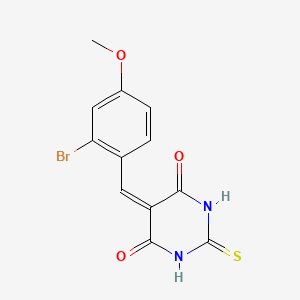
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)
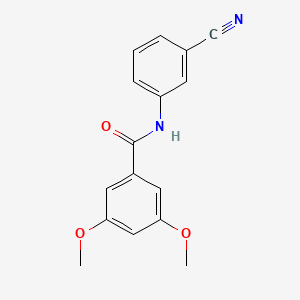
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5864867.png)
![2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)